Cas no 5359-04-6 (1-4-(prop-1-en-2-yl)phenylethan-1-one)

1-4-(prop-1-en-2-yl)phenylethan-1-one structure
5359-04-6 structure
Product name:1-4-(prop-1-en-2-yl)phenylethan-1-one
CAS No:5359-04-6
MF:C11H12O
MW:160.21238
MDL:MFCD20484051
CID:382259
PubChem ID:589438

1-4-(prop-1-en-2-yl)phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-[4-(1-methylethenyl)phenyl]-
    • 1-(4-isopropenylphenyl)ethanone; 1-[4-(1-Methylethenyl) phenyl]-ethanone; 1-[4-(1-methylethenyl)phenyl]ethanone; 1-[4-(1-Methylethenyl)phenyl]-ethanone; 5359-04-6; Ethanone, 1-(4-(1-methylethenyl)phenyl)-; Ethanone, 1-[4-(1-methylethenyl)phenyl]-
    • 1-4-(prop-1-en-2-yl)phenylethan-1-one
    • 1-(4-prop-1-en-2-ylphenyl)ethanone
    • Ethanone, 1-[4-(1-methylethenyl)phenyl]-
    • 1-(4-Isopropenylphenyl)ethanone #
    • 1-(4-(1-methylvinyl)phenyl)ethanone
    • EN300-2522160
    • Ethanone, 1-(4-(1-methylethenyl)phenyl)-
    • 1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one
    • DTXSID5021625
    • A903783
    • 1-(4-isopropenyl-phenyl)-ethanone
    • NS00010291
    • Acetophenone, 4'-isopropenyl-
    • 1-(4-(Prop-1-en-2-yl)phenyl)ethanone
    • SCHEMBL934052
    • p-Isopropenylacetophenone
    • 5359-04-6
    • 1-(4-Isopropenylphenyl)ethanone
    • 1-[4-(1-methylethenyl)phenyl]ethanone
    • 5GD76CV6K8
    • G71335
    • Ethanone, 1-[4-(1-methylethenyl)phenyl]- (9CI)
    • MDL: MFCD20484051
    • Inchi: InChI=1S/C11H12O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-7H,1H2,2-3H3
    • InChI Key: WMVUYUVKNFDYAF-UHFFFAOYSA-N
    • SMILES: CC(=C)C1=CC=C(C=C1)C(=O)C

Computed Properties

  • Exact Mass: 160.08886
  • Monoisotopic Mass: 160.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 0.96
  • Boiling Point: 266.4°Cat760mmHg
  • Flash Point: 108.8°C
  • Refractive Index: 1.517
  • PSA: 17.07

1-4-(prop-1-en-2-yl)phenylethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2522160-0.5g
1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one
5359-04-6 95%
0.5g
$847.0 2024-06-19
Enamine
EN300-2522160-1.0g
1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one
5359-04-6 95%
1.0g
$1086.0 2024-06-19
Enamine
EN300-2522160-2.5g
1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one
5359-04-6 95%
2.5g
$2127.0 2024-06-19
Enamine
EN300-2522160-0.25g
1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one
5359-04-6 95%
0.25g
$538.0 2024-06-19
Enamine
EN300-2522160-5.0g
1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one
5359-04-6 95%
5.0g
$3147.0 2024-06-19
Aaron
AR00DI9E-50mg
Ethanone, 1-[4-(1-methylethenyl)phenyl]- (9CI)
5359-04-6 95%
50mg
$372.00 2025-03-10
1PlusChem
1P00DI12-500mg
Ethanone, 1-[4-(1-methylethenyl)phenyl]- (9CI)
5359-04-6 95%
500mg
$1109.00 2023-12-16
1PlusChem
1P00DI12-1g
Ethanone, 1-[4-(1-methylethenyl)phenyl]- (9CI)
5359-04-6 95% mix TBC as stabilizer
1g
$1231.00 2024-04-30
1PlusChem
1P00DI12-10g
Ethanone, 1-[4-(1-methylethenyl)phenyl]- (9CI)
5359-04-6 95%
10g
$5831.00 2023-12-16
Enamine
EN300-2522160-1g
1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one
5359-04-6 95%
1g
$1086.0 2023-09-14

1-4-(prop-1-en-2-yl)phenylethan-1-one Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5359-04-6)1-4-(prop-1-en-2-yl)phenylethan-1-one
A903783
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):236.0/399.0/1076.0